molecular formula C15H13NO B098055 2-Benzoylisoindoline CAS No. 18913-39-8

2-Benzoylisoindoline

Cat. No. B098055
CAS RN: 18913-39-8
M. Wt: 223.27 g/mol
InChI Key: IWCBUAOAIGSAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoylisoindoline is a chemical compound that belongs to the class of isoindolines. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of 2-Benzoylisoindoline is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various biological processes. For example, it has been found to inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to exhibit antifungal and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Benzoylisoindoline is its potential as a lead compound for the development of new drugs. It has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 2-Benzoylisoindoline. One direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the study of the mechanism of action of this compound and its potential as a lead compound for the development of new drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for its potential use in clinical settings.

Synthesis Methods

There are several methods for the synthesis of 2-Benzoylisoindoline, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the decarboxylative cyclization reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. The decarboxylative cyclization reaction involves the reaction of an N-acyl amino acid with a base to form the isoindoline ring.

Scientific Research Applications

2-Benzoylisoindoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antifungal, and antimicrobial activities. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and as a potential modulator of the immune system.

properties

CAS RN

18913-39-8

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1,3-dihydroisoindol-2-yl(phenyl)methanone

InChI

InChI=1S/C15H13NO/c17-15(12-6-2-1-3-7-12)16-10-13-8-4-5-9-14(13)11-16/h1-9H,10-11H2

InChI Key

IWCBUAOAIGSAGV-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=C3

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=C3

Origin of Product

United States

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